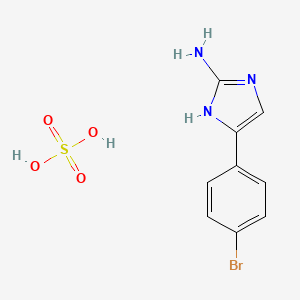

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromophenyl group attached to an imidazole ring, which is further complexed with sulphate in a 2:1 ratio.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

Sulphate Complexation: The final step involves the complexation of the synthesized 5-(4-bromophenyl)-1H-imidazol-2-amine with sulphuric acid to form the sulphate salt in a 2:1 ratio.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Synthetic Preparation

The compound is synthesized via condensation of 4-bromoaniline with glyoxal in the presence of sulfuric acid. The reaction proceeds under mild acidic conditions, forming the imidazole ring through cyclization.

| Reaction Step | Reagents/Conditions | Role of Sulfuric Acid |

|---|---|---|

| Condensation | 4-bromoaniline, glyoxal, 60–70°C | Catalyst (protonates intermediates) |

| Cyclization | Stirring for 6–8 hours | Stabilizes charged intermediates |

| Salt Formation | Excess H₂SO₄, cooling | Forms hemisulfate salt product |

This method yields high-purity product due to sulfuric acid’s dual role in catalysis and salt stabilization.

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, thiols). For example:

The electron-withdrawing imidazole ring activates the bromophenyl group for NAS, enabling diverse functionalization .

Cyclization Reactions

The imidazole nitrogen and amine group facilitate cyclization to form fused heterocycles. For instance:

-

Thiadiazole Formation :

Treatment with NH₄Fe(SO₄)₂·12H₂O promotes oxidative cyclization, yielding fused thiadiazole-imidazole hybrids .

| Starting Material | Reagent | Product |

|---|---|---|

| Thiosemicarbazone deriv. | NH₄Fe(SO₄)₂·12H₂O, H₂O₂ | 1,3,4-Thiadiazole-imidazole hybrid |

-

Base-Catalyzed Cyclization :

Under strong bases (e.g., BEMP), propargylic ureas derived from the compound undergo intramolecular hydroamidation to form imidazol-2-ones .

Oxidation and Reduction

-

Oxidation :

The imidazole ring resists oxidation, but the amine group oxidizes to nitro under strong conditions (e.g., H₂O₂/AcOH) . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, yielding 5-phenyl-1H-imidazol-2-amine derivatives.

Acid-Base Reactions

The sulfate salt dissociates in aqueous solutions, releasing the free base 5-(4-bromophenyl)-1H-imidazol-2-amine. Adjusting pH reprotonates the imidazole nitrogen, altering solubility and reactivity.

Key Reactivity Trends

Wissenschaftliche Forschungsanwendungen

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for applications in catalysis and gas storage.

Wirkmechanismus

The mechanism of action of 5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group and imidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulphate group can enhance the solubility and bioavailability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups.

Imidazole Derivatives: Compounds like 2-phenylimidazole and 4,5-diphenylimidazole share the imidazole core structure.

Uniqueness

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid is unique due to the presence of both the bromophenyl group and the imidazole ring, which confer distinct chemical and biological properties

Biologische Aktivität

5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound consists of an imidazole ring substituted with a bromophenyl group and is often used in the synthesis of various pharmaceutical agents. The presence of the bromine atom enhances its reactivity, allowing for further chemical modifications.

The biological activity of 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid primarily involves its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group and the imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites on proteins. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid has also been explored for its anticancer potential. The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as a therapeutic agent in oncology. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes, which is a critical aspect of its biological activity. For example, it may act as an inhibitor of xanthine oxidase and other enzymes involved in metabolic pathways, leading to reduced production of reactive oxygen species (ROS) and inflammation .

Comparative Studies

To understand the uniqueness of 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Bromophenylacetic Acid | Antimicrobial | Different functional groups |

| 2-Phenylimidazole | Anticancer, anti-inflammatory | Similar core structure but different substituents |

| Benzimidazole Derivatives | Antiulcer, analgesic | Broader therapeutic applications |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anticancer Activity : In vitro tests on human cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study suggested that the compound induces apoptosis through caspase activation pathways .

- Enzyme Inhibition : A detailed kinetic study revealed that 5-(4-bromophenyl)-1H-imidazol-2-amine; sulfuric acid effectively inhibits xanthine oxidase with an IC50 value indicating potent activity compared to other known inhibitors .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-1H-imidazol-2-amine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.H2O4S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h1-5H,(H3,11,12,13);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLUTOYTUOKYQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Br.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177346-50-7 |

Source

|

| Record name | 1H-Imidazol-2-amine, 5-(4-bromophenyl)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177346-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.